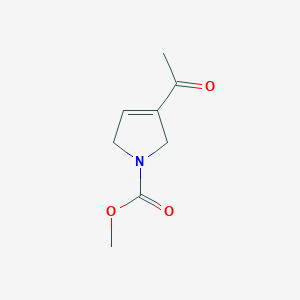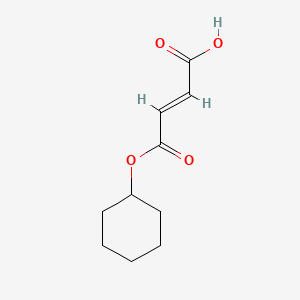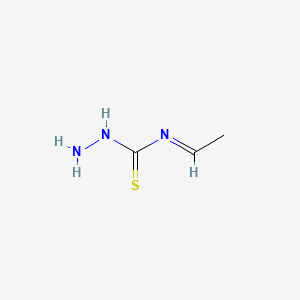
1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester (9CI) is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Aplicaciones Científicas De Investigación
1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 2,5-Dihydro-1-(phenylmethyl)-1H-pyrrole-3-carboxylic acid methyl ester
- 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
Comparison: 1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
methyl 3-acetyl-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-6(10)7-3-4-9(5-7)8(11)12-2/h3H,4-5H2,1-2H3 |
Clave InChI |
HMKRZKBFOWXCEM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CCN(C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)



![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)





![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
